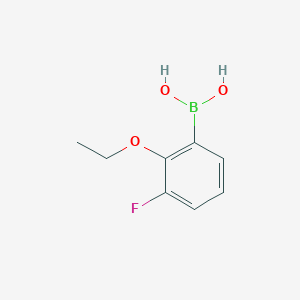

(2-Ethoxy-3-fluorophenyl)boronic acid

Descripción

(2-Ethoxy-3-fluorophenyl)boronic acid is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and fluorine (-F) groups at the 2- and 3-positions, respectively. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry, sensing, and materials science. The ethoxy group is electron-donating, while the fluorine atom is electron-withdrawing, creating a balance that influences its acidity, reactivity, and interaction with biological targets .

Propiedades

IUPAC Name |

(2-ethoxy-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-6(9(11)12)4-3-5-7(8)10/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKMCPBXSPQEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681874 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010097-71-8 | |

| Record name | (2-Ethoxy-3-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Stepwise Procedure:

Formation of Grignard Reagent:

The aryl halide precursor (e.g., 2-ethoxy-3-fluorobromobenzene) is treated with magnesium turnings in anhydrous ether solvents under nitrogen atmosphere to form the corresponding arylmagnesium halide. Temperature control is critical, typically maintained between -40 °C to 10 °C during addition to avoid side reactions.Boration Reaction:

The freshly prepared Grignard reagent is slowly added to a solution of boric acid ester (such as trimethyl borate) in tetrahydrofuran (THF) at low temperature (-40 °C to 10 °C). After complete addition, the mixture is warmed to 0 °C to 20 °C and stirred to ensure full conversion to the boronate intermediate.Oxidation and Hydrolysis:

The boronate intermediate is then treated with aqueous acidic solution (e.g., 10% HCl) to hydrolyze to the boronic acid. Sometimes, hydrogen peroxide is used to oxidize any boronate esters to the boronic acid form, with temperature control between 10 °C and 40 °C.Purification:

The crude boronic acid is purified by extraction, washing with sodium sulfite solution to remove residual oxidants, and recrystallization from solvents like toluene.

Key Reaction Conditions Summary Table:

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Grignard formation | Aryl halide + Mg in ether, N2 atmosphere | -40 to 10 | Slow addition, inert atmosphere |

| Boration | Boric acid ester + THF, N2 atmosphere | -40 to 20 | Dropwise addition, stirring |

| Oxidation/Hydrolysis | HCl (10%), H2O2 (30-50%) | 10 to 40 | Controlled addition |

| Purification | Sodium sulfite wash, toluene recrystallization | Ambient | Ensures purity |

This method is well-documented in patent literature and organic synthesis protocols, providing moderate to good yields with high purity of the boronic acid product.

Analytical and Purification Notes

- The purity of this compound is typically confirmed by NMR spectroscopy (^1H, ^13C, and ^11B NMR) and mass spectrometry.

- Crystallization from toluene or other suitable solvents yields the product in a stable solid form.

- Sodium sulfite treatment is essential to quench residual oxidants and prevent decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Grignard Reagent + Boration | Aryl halide, Mg, boric acid ester, THF | Low temperature, inert atmosphere | Well-established, scalable | Requires moisture-free setup |

| Microwave-Assisted Multicomponent Reaction | Boron reagents, isocyanides, aqueous medium | Microwave irradiation, mild temp | Fast, protection-free | Less reported for this compound |

| Transition Metal-Catalyzed Borylation | Metal catalysts, diboron reagents | Mild, catalytic conditions | Direct, regioselective | Catalyst cost, substrate scope |

Análisis De Reacciones Químicas

Types of Reactions: (2-Ethoxy-3-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with aryl or vinyl halides to form biaryl or substituted alkenes. It can also participate in other reactions like oxidation and protodeboronation .

Common Reagents and Conditions:

Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Protodeboronation: Acidic conditions or specific catalysts.

Major Products: The major products of these reactions include biaryl compounds, substituted alkenes, and phenols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

(2-Ethoxy-3-fluorophenyl)boronic acid is primarily used as a boron reagent in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of biaryl compounds, which are essential in the synthesis of various pharmaceuticals and agrochemicals. The presence of the ethoxy group enhances its solubility and reactivity in organic solvents, making it a preferred choice for chemists .

Building Block for Complex Molecules

The compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo further functionalization allows researchers to create diverse chemical entities that can be utilized in drug discovery and materials science .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is explored for its potential role in developing new therapeutic agents. Its structural characteristics enable it to interact with biological targets effectively, making it a candidate for drug development processes. For instance, modifications of this compound have been investigated for their efficacy against certain cancer types and other diseases .

Role as a Chemical Intermediate

The compound acts as an intermediate in synthesizing biologically active compounds, including those with anti-inflammatory and anti-cancer properties. This application underscores its importance in medicinal chemistry and pharmacology .

Agrochemical Applications

This compound is also utilized in the development of agrochemicals. Its ability to form stable intermediates makes it suitable for synthesizing herbicides and pesticides that are crucial for modern agriculture. The fluorine atom contributes to the bioactivity and stability of these agrochemical products .

Material Science

In material science, this boronic acid derivative is being studied for its potential use in creating novel materials with specific electronic properties. Its application in organic electronics, such as organic light-emitting diodes (OLEDs), is an area of ongoing research due to the favorable electronic characteristics imparted by the fluorine substituent .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of this compound in synthesizing biaryl compounds through Suzuki coupling reactions. The research highlighted the compound's reactivity under mild conditions, leading to high yields and selectivity, which are essential for industrial applications.

Case Study 2: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer activities against specific cell lines. The structural modifications based on this compound have led to the development of potential drug candidates that show enhanced efficacy compared to existing treatments.

Mecanismo De Acción

The mechanism of action of (2-Ethoxy-3-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl or vinyl halide. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond .

Comparación Con Compuestos Similares

Table 1: Acidity and Substituent Effects

| Compound | Substituents | pKa (Estimated) | Key Effect |

|---|---|---|---|

| Phenylboronic acid | None | 8.86 | Baseline acidity |

| 2,6-Difluorophenylboronic acid | 2-F, 6-F | ~8.7 | Enhanced acidity via F |

| This compound | 2-OCH₂CH₃, 3-F | ~8.5–9.0 | Balanced donor/acceptor effects |

| 4-MCPBA* | 4-Cl | ~9.5 | Higher pKa (less acidic) |

*4-MCPBA: 4-Monochlorophenylboronic acid .

2.2. Reactivity in Boronic Ester Formation

For instance:

- Phenylboronic acid rapidly forms esters with diols (e.g., catechol) under basic conditions (e.g., Et₃N), reaching equilibrium in 10 minutes .

- This compound may exhibit slower kinetics due to steric interference, similar to bulky analogs like pyren-1-yl boronic acid, which face solubility and reactivity challenges in vitro .

Actividad Biológica

(2-Ethoxy-3-fluorophenyl)boronic acid is an organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound, with the chemical formula CHBFO, is a boronic acid derivative known for its role in various synthetic applications, including the Suzuki-Miyaura coupling reaction. Its unique structure allows it to interact with biological systems, showing promise in drug development and therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with hydroxyl groups of serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of:

- Enzyme Inhibition : The compound has been shown to inhibit serine proteases and other enzymes involved in metabolic pathways, which can be beneficial in treating various diseases.

- Cell Signaling Modulation : By affecting key signaling pathways, this compound may influence cellular processes such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antidiabetic Properties : A study highlighted the potential of boronic acids, including this compound, to inhibit hormone-sensitive lipase (HSL), leading to decreased plasma free fatty acid levels. This effect suggests a potential therapeutic application in managing insulin resistance and related metabolic disorders .

- Antiparasitic Activity : Research focusing on inhibitors for Cryptosporidium parvum identified several boronic acid derivatives with promising efficacy. The study prioritized compounds based on their potency and pharmacokinetic characteristics, indicating that this compound could be further explored for its antiparasitic effects .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of various boron-containing compounds showed that while many exhibited low toxicity (IC values above 50 µM), their structural similarities resulted in distinct bio-distribution profiles within cellular environments. This suggests that modifications to the boronic acid structure can significantly impact biological activity .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound is relatively stable and exhibits favorable distribution characteristics when administered. However, detailed studies on its long-term effects and specific metabolic pathways are still required to fully understand its safety profile.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Stability | Relatively stable |

| Bioavailability | Moderate |

| Metabolic Pathways | Interacts with various enzymes |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (2-Ethoxy-3-fluorophenyl)boronic acid, and how do functional groups influence reaction pathways?

- Methodological Answer : The synthesis of arylboronic acids typically involves cross-coupling reactions like Suzuki-Miyaura, where halogenated precursors react with boronic esters. For this compound, the ethoxy and fluorine substituents may necessitate protecting-group strategies to avoid side reactions. For example, the fluorine atom’s electron-withdrawing effect can deactivate the aromatic ring, requiring optimized palladium catalysts or elevated temperatures. Post-synthesis purification is critical due to boronic acids’ tendency to form boroxines (trimers); methods include derivatization with diols (e.g., pinacol) to stabilize the boronate ester form, as highlighted in boronic acid synthesis workflows .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are primary tools. MALDI-MS is particularly useful but requires derivatization (e.g., with diols) to prevent dehydration/trimerization artifacts. For NMR, B and F spectra provide insights into boron coordination and fluorine substitution patterns. Thermogravimetric analysis (TGA) can assess thermal stability, as aromatic boronic acids decompose via distinct pathways depending on substituents (e.g., ethoxy groups may delay degradation compared to halogens) .

Q. What analytical techniques are suitable for quantifying trace impurities of this compound in drug substances?

- Methodological Answer : High-sensitivity LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for detecting boronic acids at sub-ppm levels. Method validation should include specificity tests against structurally similar impurities (e.g., carboxy- or methyl-substituted phenylboronic acids), linearity (1–10 ppm range), and recovery studies. Derivatization-free protocols reduce preparation time, as demonstrated in Lumacaftor impurity analysis .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its binding kinetics with diols in aqueous solutions?

- Methodological Answer : Stopped-flow fluorescence assays reveal that substituents modulate binding kinetics. The ethoxy group’s electron-donating effect increases boronic acid’s Lewis acidity, accelerating diol binding (higher ), while fluorine’s electron-withdrawing effect may reduce affinity. Competitive binding studies with sugars (e.g., fructose vs. glucose) under physiological pH can quantify thermodynamic () and kinetic () parameters, critical for designing biosensors .

Q. What computational approaches predict the mutagenic potential of this compound in drug development?

- Methodological Answer : Density functional theory (DFT) calculates the electrophilicity index () to assess reactivity with DNA nucleophiles. Molecular docking into proteasomes or enzymes (e.g., β-lactamases) evaluates covalent binding propensity. Comparative analysis with known mutagenic boronic acids (e.g., bortezomib) identifies structural alerts, guiding impurity control strategies in APIs .

Q. How can this compound be integrated into stimuli-responsive polymers for biomedical applications?

- Methodological Answer : Co-polymerization with acrylamides creates glucose-responsive hydrogels. The boronic acid-diol interaction induces sol-gel transitions under physiological conditions. Optimization involves tuning the polymer’s crosslinking density (via boronic acid molar ratio) and testing reversible binding in simulated body fluid. Applications include insulin delivery systems or smart wound dressings .

Q. What role does this compound play in enhancing the cellular uptake of drug-loaded nanoparticles?

- Methodological Answer : Surface functionalization of liposomes or dendrimers with boronic acid ligands exploits their affinity for sialic acid-rich cancer cell membranes. Flow cytometry and confocal microscopy quantify uptake efficiency in vitro. Comparative studies with non-boronic acid analogs (e.g., PEGylated nanoparticles) validate targeting specificity .

Key Research Considerations

- Contradictions in Evidence : While emphasizes boronic acids’ safety in drug design, underscores strict impurity control (<1 ppm) due to mutagenicity risks. Researchers must balance synthetic utility with rigorous toxicological profiling.

- Emerging Trends : Combinatorial libraries of boronic acid derivatives (via IMCRs) enable rapid exploration of structure-activity relationships for novel therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.